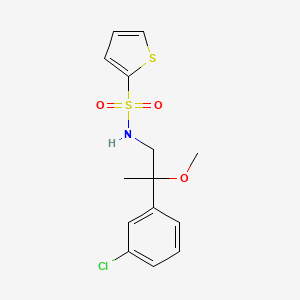

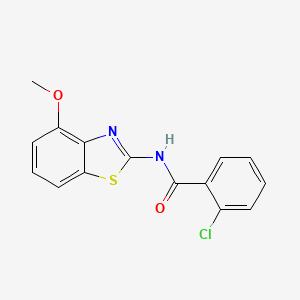

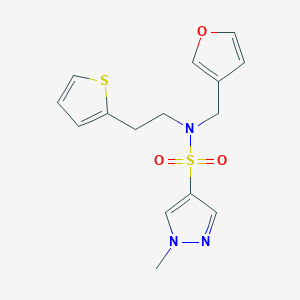

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-2-sulfonamide, also known as TAK-915, is a novel drug candidate that is being developed for the treatment of cognitive disorders such as Alzheimer's disease. It belongs to a class of drugs known as gamma-secretase modulators, which are designed to selectively modulate the activity of the gamma-secretase enzyme without inhibiting its function entirely.

科学的研究の応用

Cancer Chemotherapeutic Potential

Sulfonylureas, including thiophene sulfonamide derivatives, have been investigated for their antitumor properties. A study highlighted the antitumor activities of sulofenur thiophene analogs against lymphosarcoma, showcasing the structural modification of the aryl moiety of sulfonamide for enhanced activity against various cancer cell lines (Mohamadi, Spees, & Grindey, 1992).

Antiviral Activity

Research on thiophene sulfonamides also extends to antiviral applications. A study synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed potential anti-tobacco mosaic virus activity, indicating the versatility of thiophene sulfonamides in antiviral research (Chen et al., 2010).

Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives have been synthesized and tested for their urease inhibition and antibacterial activities. One study demonstrated that these compounds, especially 5-Phenylthiophene-2-sulfonamide, exhibited significant urease inhibition activity and displayed antibacterial properties, highlighting their potential in medical applications (Noreen et al., 2017).

Electroactive Properties in Water

The electropolymerization of thiophene rings bearing sulfonamide pendant groups has been studied for their electrochemical behavior in both organic and aqueous solvents. This research explores the potential of polythiophene matrices with sulfonamide groups for applications in electronic devices capable of operating in water (Berthelot et al., 2001).

Endothelin Receptor Antagonism

A series of 2-aryloxycarbonylthiophene-3-sulfonamides were synthesized and shown to be potent and selective antagonists of the endothelin receptors, indicating potential applications in treating diseases related to endothelin dysregulation, such as hypertension and cardiovascular diseases (Raju et al., 1997).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .

Mode of Action

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, as a sulfonamide derivative, likely works by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, a process bacteria need for folate synthesis and ultimately purine and DNA synthesis . This inhibition prevents the bacteria from replicating, thereby stopping the infection .

Biochemical Pathways

The biochemical pathways affected by N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide are those involved in bacterial folate synthesis. By inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, the compound disrupts the production of folic acid, a crucial component for bacterial DNA replication . The downstream effects of this disruption include the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . These properties likely impact the bioavailability of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, affecting its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide’s action are primarily bacteriostatic. By inhibiting a crucial step in the folate synthesis pathway, the compound prevents bacterial cells from replicating their DNA, thereby stopping their growth . This leads to the eventual death of the bacterial cells and the resolution of the bacterial infection .

特性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-14(19-2,11-5-3-6-12(15)9-11)10-16-21(17,18)13-7-4-8-20-13/h3-9,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARGPBKNIQMLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B2694376.png)

![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)

![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)